molecular formula C16H26O8 B150532 Rehmapicroside CAS No. 104056-82-8

Rehmapicroside

Cat. No. B150532
M. Wt: 346.37 g/mol
InChI Key: ITYUWPGZACWPPQ-QLDIZCGWSA-N
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Description

Rehmapicroside Description

Rehmapicroside is a natural compound found in the medicinal plant Rehmannia glutinosa, commonly used in traditional Chinese medicine. It has been studied for its potential therapeutic effects, particularly in the context of cerebral ischemia-reperfusion injury and nephropathy. The compound has shown promise in ameliorating conditions associated with oxidative stress and inflammation, suggesting its potential as a drug candidate for various pathologies .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of rehmapicroside itself, they do provide insights into the synthesis of related compounds. For example, the synthesis and reactivity of rhenium(II) complexes have been explored, demonstrating the potential for creating a variety of Re(II) complexes through substitution reactions . This information, although not directly related to rehmapicroside, highlights the broader context of chemical synthesis in which rehmapicroside might be situated.

Molecular Structure Analysis

The absolute configurations of rehmapicroside and related compounds have been determined using chemical and physicochemical methods, including the exciton chirality method for allylic benzoyl derivatives . These studies are crucial for understanding the bioactive conformation of rehmapicroside and its interaction with biological targets.

Chemical Reactions Analysis

Rehmapicroside has been shown to react directly with peroxynitrite (ONOO-) to scavenge this reactive species, which is implicated in the pathogenesis of ischemic stroke. By inhibiting ONOO--mediated mitophagy activation, rehmapicroside can attenuate infarct size and improve neurological functions in a rat model of middle cerebral artery occlusion . Additionally, rehmapicroside's nephroprotective effects are attributed to its ability to reduce oxidative stress through the oestrogen receptor pathway, highlighting its chemical reactivity in biological systems .

Physical and Chemical Properties Analysis

Scientific Research Applications

Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury

Rehmapicroside has been found to have neuroprotective effects in the context of cerebral ischemia-reperfusion injury. It attenuates peroxynitrite (ONOO-)-mediated mitophagy activation, which is a crucial pathogenic mechanism in ischemic stroke. Rehmapicroside was shown to scavenge ONOO-, reduce oxidative stress markers, and improve neurological functions in both in vitro and in vivo models of cerebral ischemia (Zhang et al., 2020).

Anti-inflammatory Properties

Rehmapicrogenin, a component of Rehmapicroside, has been identified to have potent anti-inflammatory effects. It inhibits nitric oxide production and reduces the expression of inflammatory mediators such as prostaglandin E2, IL-6, and COX-2. This demonstrates the potential of Rehmapicroside in the treatment of inflammation-related conditions (Liu et al., 2012).

Nephroprotective Effects

Rehmapicrogenin, derived from Rehmapicroside, also exhibits nephroprotective properties. It has shown significant protective effects against Adriamycin-induced nephropathy in both in vivo and in vitro settings. The mechanism involves reducing oxidative stress through the estrogen receptor pathway, highlighting its therapeutic potential in kidney-related disorders (Wang et al., 2021).

Safety And Hazards

When handling Rehmapicroside, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-7-8(4-5-16(2,3)10(7)14(21)22)23-15-13(20)12(19)11(18)9(6-17)24-15/h8-9,11-13,15,17-20H,4-6H2,1-3H3,(H,21,22)/t8-,9-,11-,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYUWPGZACWPPQ-QLDIZCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1OC2C(C(C(C(O2)CO)O)O)O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rehmapicroside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
M YOSHIKAWA, Y FUKUDA, T TANIYAMA… - Chemical and …, 1996 - jstage.jst.go.jp
Following the characterization of the iridoid and iridoid glycoside constituents in Chinese Rehmanniae Radix, the dried root of Rehmannia glutinosa LIBOSCH.[Kan-jio in Japanese], we …
Number of citations: 23 www.jstage.jst.go.jp
M Yoshikawa, Y Fukuda, T Taniyama… - Chemical and …, 1986 - jstage.jst.go.jp
… has led us to conclude that rehmapicroside (5) is the allylic B… determine the C3 absolute configuration of rehmapicroside (i). … The absolute stereostructure i of rehmapicroside was further …
Number of citations: 58 www.jstage.jst.go.jp
Y Zhang, Y He, M Wu, H Chen, L Zhang, D Yang… - Free Radical Biology …, 2020 - Elsevier
… of Rehmapicroside has seldom been investigated, and whether rehmapicroside has … In the present study, we hypothesize that rehmapicroside could be a promising active compound to …
Number of citations: 32 www.sciencedirect.com
WS Feng, M Li, XK Zheng, N Zhang, K Song… - Natural Product …, 2015 - Taylor & Francis
Two new ionone glycosides, named frehmaglutoside G (1) and frehmaglutoside H (2), together with six known compounds, rehmapicroside (3), sec-hydroxyaeginetic acid (4), dihydroxy-…
Number of citations: 20 www.tandfonline.com
W Feng, Y Lv, X Zheng, Y Zhang, Y Cao… - Acta Pharmaceutica sinica …, 2013 - Elsevier
A new megastigmane, rehmamegastigmane (1), together with eighteen known compounds lariciresinol (2), lariciresinol-4′-O-β-d-glucopyranoside (3), hierochin D (4), yemuoside YM1 …
Number of citations: 9 www.sciencedirect.com
GM Fu, SP Shi, FCF Ip, HH Pang, NY Ip - Natural product research, 2011 - Taylor & Francis
A new carotenoid glycoside, namely neo-rehmannioside (1), together with five known compounds, 6-O-seco-hydroxyaeginetoyl ajugol (2), oxyrehmaionoside B (3), ajugol (4), …
Number of citations: 18 www.tandfonline.com
M Yoshikawa, Y Fukuda, T Taniyama… - Chemical and …, 1986 - jstage.jst.go.jp
A new iridoid lactone, rehmaglutin C (i), and a new chlorinated iridoid glucoside, glutinoside (5), were isolated from Chinese Rehman—niae Radix, the dried root of Rehmannia …
Number of citations: 43 www.jstage.jst.go.jp
HT Nguyen, TN Dan, T Uto, T Ohta… - Pharmacognosy …, 2020 - journals.lww.com
Background: The roots of Rehmannia glutinosa (RG) or Rehmanniae Radix are a well-known medicinal material in the Oriental medicine, and its phytochemical profile has been …
Number of citations: 1 journals.lww.com
NTH Anh, TV Sung, K Franke… - Die Pharmazie-An …, 2003 - ingentaconnect.com
… of rehmapicroside and the known calcium salt of rehmapicrogenin [5, 10] suggested that 2 has the structure of rehmapicroside… This is the first time, the calcium salt of rehmapicroside (2) …
Number of citations: 35 www.ingentaconnect.com
I KITAGAWA, Y FUKUDA, T TANIYAMA… - Chemical and …, 1995 - jstage.jst.go.jp
A full account of the structure elucidation of an iridoid lactone, rehmaglutin C, and a chlorinated tricyclic iridoid glucoside, glutinoside, is presented. Rehmaglutin C (10) and glutinoside (…
Number of citations: 25 www.jstage.jst.go.jp

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